(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Overview
Description
(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C20H14N6O2S2 and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Quinoxalines, including structures related to the specified compound, have been synthesized and characterized through various methods, highlighting their versatile pharmacological applications. The synthesis of organic salts and quinoxaline derivatives through oxidative cyclization and other methods has been extensively characterized, revealing the ionic nature and high reactivity of these compounds. These findings underscore the potential for generating new compounds within this class, offering broad applicability in scientific research (Faizi et al., 2018).
Analytical and Sensory Applications
Quinoxaline derivatives have been developed as colorimetric and fluorescence chemosensors for metal ions, such as Zn(2+). These compounds exhibit sensitive and ratiometric fluorescence selectivity, enabling their use in detecting metal ions in various environments. The interaction with Zn(2+) ions, for example, can be observed with an obvious color change, demonstrating the potential of quinoxaline derivatives in sensory applications (Zhang et al., 2013).
Catalysis and Organic Reactions
Quinoxaline derivatives are used as catalysts and intermediates in organic synthesis, showcasing their utility in facilitating a range of chemical reactions. For instance, bismuth(III)-catalyzed synthesis of 2,3-disubstituted quinoxalines in water offers a mild, efficient method for producing these derivatives, indicating their significant role in green chemistry (Yadav et al., 2008).
Electropolymerization and Material Science
The synthesis and electropolymerization of quinoxaline-containing monomers for the creation of fluorescent polymers highlight the compound's applications in material science. These polymers exhibit reversible electrochromic behavior and sensitivity towards metal cations, particularly Fe 3+ ions, indicating their potential use in electrochemical sensors and devices (Carbas et al., 2012).
Mechanism of Action
Target of action
Quinoxaline sulfonamides have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . They exhibit a wide range of pharmacological activities .
Mode of action
Quinoxaline sulfonamides generally work by interacting with their targets in a way that modulates the target’s function .
Biochemical pathways
Quinoxaline sulfonamides can affect a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Result of action
Quinoxaline sulfonamides can have a broad range of effects due to their wide range of biomedical activities .
Properties
IUPAC Name |
1-[(E)-pyridin-2-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c21-19-18(30(27,28)16-9-5-11-29-16)17-20(25-15-8-2-1-7-14(15)24-17)26(19)23-12-13-6-3-4-10-22-13/h1-12H,21H2/b23-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHLSWZQHKGAOH-FSJBWODESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CC=N4)N)S(=O)(=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CC=N4)N)S(=O)(=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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